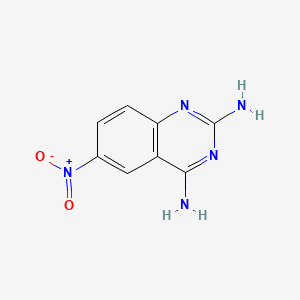

2,4-Diamino-6-nitroquinazoline

Overview

Description

2,4-Diamino-6-nitroquinazoline is an organic compound that belongs to the class of organoheterocyclic compounds known as imidolactams . It is available in the form of orange-colored powder or lumps . The molecular formula of this compound is C8H7N5O2 .

Synthesis Analysis

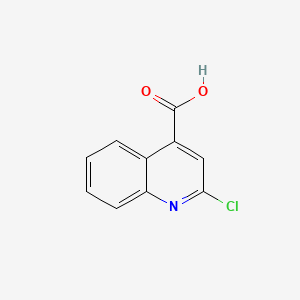

The synthesis of this compound involves several steps. One of the synthesis methods involves the use of guanidine hydrochloride and 2-chloro-5-nitrobenzonitrile in N,N-dimethylformamide at 140°C for 24 hours . The reaction yields a white solid compound in 71% yield .Molecular Structure Analysis

The molecular structure of this compound is confirmed using various techniques such as single-crystal X-ray diffraction, elemental analysis, Fourier transform infrared spectrometry, ultraviolet–visible spectrophotometry, and nuclear magnetic resonance spectroscopy . The molecular weight of this compound is 205.17 .Physical and Chemical Properties Analysis

This compound is an orange-colored compound that comes in the form of powder or lumps . It has a molecular weight of 205.17 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Inhibitors of Dihydrofolate Reductase

N9-substituted 2,4-diaminoquinazolines, synthesized from 2,4-diamino-6-nitroquinazoline, have been evaluated as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR). These compounds show significant inhibitory activities against these enzymes, with certain substitutions enhancing potency (Gangjee et al., 2008).

Antimalarial Activity

2,4-Diaminoquinazoline derivatives have been tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. Some compounds in this class demonstrated potent antimalarial activity, suggesting their potential as therapeutic agents (Ommeh et al., 2004).

Microtubule Destabilizing Agents

4-Anilino-6-nitroquinazolines, which can be derived from this compound, have been investigated for their use as microtubule destabilizing agents. These compounds, such as Azixa™, have applications in inducing apoptosis in cancer cells (Foucourt et al., 2010).

Antileishmanial Activity

Synthesized 4-arylamino-6-nitroquinazolines have been evaluated for their antileishmanial activities. Some derivatives showed significant inhibitory activity against Leishmania major, indicating their potential as antileishmanial agents (Saad et al., 2016).

Antiplatelet and Antiphlogistic Activities

New series of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted, synthesized from 2,4-diaminoquinazolines, showed potent antiplatelet activity along with anti-inflammatory properties. These compounds could serve as leads for the development of new therapeutics (Brullo et al., 2012).

Molecular Structure Characterization

6-Nitroquinazoline-2,4(1H,3H)-dione, related to this compound, has been studied using X-ray crystallography and spectroscopy, providing insights into its molecular structure and bonding patterns (Kesternich et al., 2013).

Electrophilic Aromatic Nitration Studies

Theoretical studies on the nitration reaction centers of 4-hydroxyquinazoline, a relative of this compound, provided insights into the selectivity and reaction pathways in the synthesis of nitroquinazolines (Makhloufi et al., 2018).

Solid-Phase Synthesis Techniques

Advancements in solid-phase synthesis techniques for 2,4-diaminoquinazolines have been explored, offering efficient routes for the synthesis of compounds like prazosin (Wilson, 2001).

Computational Studies on Antitubercular Properties

Computational approaches, including QSAR and molecular docking, have been employed to explore the efficiency of the 2,4-diaminoquinazoline scaffold as an antitubercular agent, highlighting its versatility in drug discovery (Bose et al., 2019).

Corrosion Inhibition Studies

Quinazoline Schiff base compounds, related to this compound, have been investigated for their potential as corrosion inhibitors in hydrochloric acid solution, demonstrating their utility in industrial applications (Khan et al., 2017).

Safety and Hazards

Future Directions

Compounds containing a 2,4-diaminopyrimidine core, such as 2,4-Diamino-6-nitroquinazoline, have shown potential in the development of future anti-TB drugs. These compounds can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . Additionally, 2,4-diamino-quinazoline, a selective inhibitor of Lef1, has been found to suppress the expression of Wnt/β-catenin target genes, resulting in the suppression of gastric cancer cell growth . This suggests potential future directions in cancer therapy.

Mechanism of Action

Target of Action

The primary target of the compound 2,4-Diamino-6-nitroquinazoline is the enzyme Dihydrofolate Reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, this compound can disrupt DNA synthesis and cell division .

Mode of Action

This compound interacts with its target, DHFR, by binding to the active site of the enzyme . This binding reduces the maximum velocity (Vmax) of the enzyme’s activity without changing the Michaelis constant (Km), indicating a non-competitive inhibition . This interaction leads to a decrease in the enzyme’s activity, thereby inhibiting the synthesis of nucleotides and DNA .

Biochemical Pathways

The compound this compound affects the folate pathway, specifically the conversion of 3-dehydroshikimate to shikimate, a key step in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in organisms. By inhibiting the shikimate dehydrogenase (SDH) enzyme, this compound disrupts this pathway, leading to a decrease in the production of these essential amino acids .

Result of Action

The molecular effect of this compound’s action is the inhibition of DHFR, leading to a disruption in the synthesis of nucleotides and DNA . On a cellular level, this can lead to the inhibition of cell division, making this compound a potential antitumor agent .

Properties

IUPAC Name |

6-nitroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMJNZRTRWPJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291147 | |

| Record name | 2,4-Diamino-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-34-9 | |

| Record name | MLS002693872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

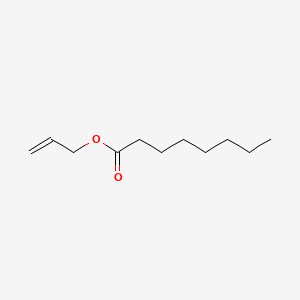

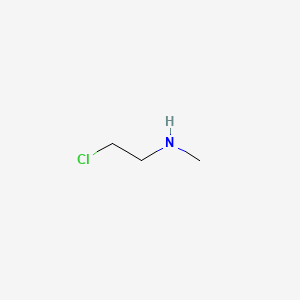

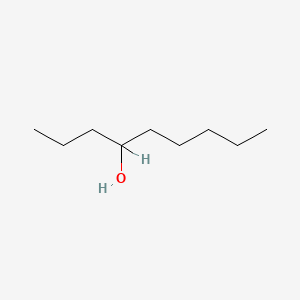

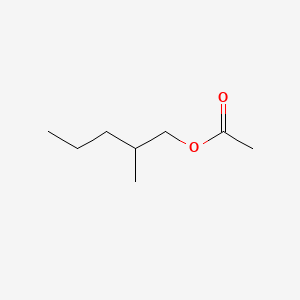

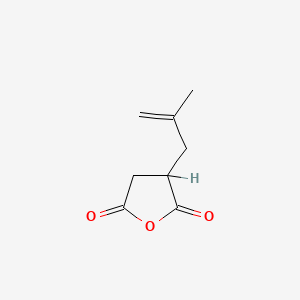

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

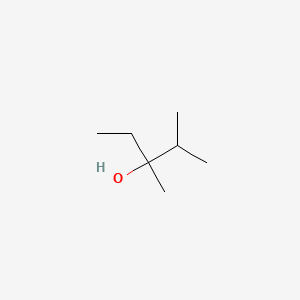

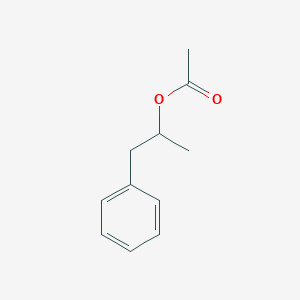

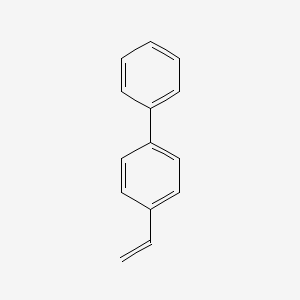

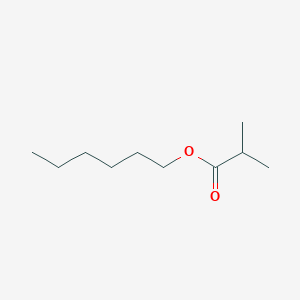

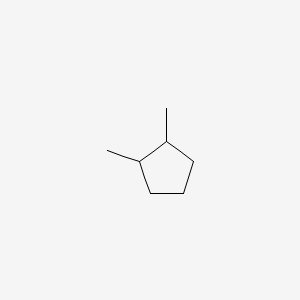

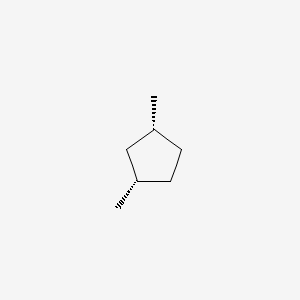

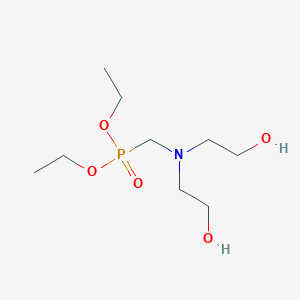

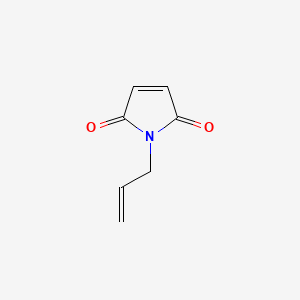

Feasible Synthetic Routes

Q1: How does 2,4-diamino-6-nitroquinazoline contribute to the development of dihydrofolate reductase (DHFR) inhibitors?

A1: this compound serves as a crucial starting material for synthesizing more complex molecules that act as DHFR inhibitors. Specifically, it can be chemically modified to create 2,4-diaminoquinazoline derivatives. [, ] These derivatives have demonstrated potent inhibition against DHFR from various sources, including Toxoplasma gondii and Pneumocystis carinii. [, ]

Q2: What is the impact of structural modifications on the activity of 2,4-diaminoquinazoline-based DHFR inhibitors?

A2: Research shows that even small structural changes to the 2,4-diaminoquinazoline scaffold significantly impact the potency and selectivity of the resulting DHFR inhibitors. For example, in a study focusing on Pneumocystis carinii and Toxoplasma gondii DHFR, researchers observed that replacing the N9-methyl group of a 2,5-dimethoxybenzylamino-substituted quinazoline with an N9-ethyl group led to a significant increase in potency against both enzymes. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced efficacy and selectivity against specific DHFR targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.